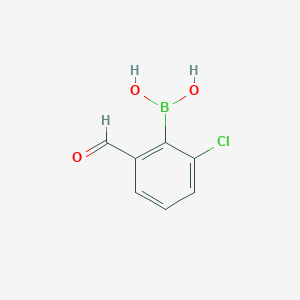

(2-Chloro-6-formylphenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido (2-Cloro-6-formilfenil)borónico es un compuesto organobórico que se caracteriza por la presencia de un grupo ácido borónico unido a un anillo fenilo, que está además sustituido con un grupo cloro y un grupo formilo. Este compuesto es de gran interés en la síntesis orgánica, particularmente en el contexto de las reacciones de acoplamiento de Suzuki-Miyaura, que son ampliamente utilizadas para la formación de enlaces carbono-carbono.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido (2-Cloro-6-formilfenil)borónico normalmente implica la borilación del haluro de arilo correspondiente. Un método común es la borilación catalizada por paladio de los haluros de 2-cloro-6-formilfenilo utilizando bis(pinacolato)diborano como fuente de boro. La reacción se lleva a cabo generalmente en presencia de una base como el acetato de potasio y un catalizador de paladio como Pd(dppf)Cl2 en un disolvente como la dimetilformamida (DMF) a temperaturas elevadas .

Métodos de producción industrial: La producción industrial del ácido (2-Cloro-6-formilfenil)borónico sigue rutas sintéticas similares, pero está optimizada para la síntesis a gran escala. Esto implica el uso de reactores de flujo continuo para garantizar una mezcla eficiente y transferencia de calor, mejorando así el rendimiento y reduciendo los tiempos de reacción. El uso de sistemas automatizados para la adición de reactivos y la separación de productos aumenta aún más la escalabilidad del proceso .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido (2-Cloro-6-formilfenil)borónico experimenta diversas reacciones químicas, entre las que se incluyen:

Acoplamiento de Suzuki-Miyaura: Esta reacción forma enlaces carbono-carbono mediante el acoplamiento del ácido borónico con haluros de arilo o vinilo en presencia de un catalizador de paladio y una base.

Reactivos y condiciones comunes:

Acoplamiento de Suzuki-Miyaura: Catalizadores de paladio (por ejemplo, Pd(PPh3)4), bases (por ejemplo, K2CO3) y disolventes (por ejemplo, tolueno, etanol).

Oxidación: Permanganato de potasio, trióxido de cromo y disolventes como la acetona o el agua.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio y disolventes como el etanol o el tetrahidrofurano.

Principales productos:

Acoplamiento de Suzuki-Miyaura: Derivados de bifenilo.

Oxidación: Ácido 2-cloro-6-carboxifenilborónico.

Reducción: Ácido 2-cloro-6-hidroximetilfenilborónico.

Aplicaciones Científicas De Investigación

El ácido (2-Cloro-6-formilfenil)borónico tiene diversas aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido (2-Cloro-6-formilfenil)borónico implica principalmente su capacidad para formar complejos estables con dioles y otros nucleófilos. Esta propiedad se explota en diversas reacciones químicas, incluido el acoplamiento de Suzuki-Miyaura, donde el grupo ácido borónico facilita la transferencia del grupo arilo al catalizador de paladio, lo que conduce a la formación de un nuevo enlace carbono-carbono . El grupo formilo también puede participar en reacciones de adición nucleófila, ampliando aún más la reactividad del compuesto .

Compuestos similares:

Ácido 2-formilfenilborónico: Carece del sustituyente cloro, lo que lo hace menos reactivo en ciertas reacciones de acoplamiento.

Ácido 4-formilfenilborónico: El grupo formilo está posicionado de forma diferente, lo que afecta a su reactividad y aplicaciones.

Ácido 3-formilfenilborónico: Similar al ácido 2-formilfenilborónico, pero con el grupo formilo en la posición meta.

Singularidad: El ácido (2-Cloro-6-formilfenil)borónico es singular debido a la presencia de ambos grupos cloro y formilo, que mejoran su reactividad y versatilidad en la síntesis orgánica. El grupo cloro aumenta la electrofilicidad del compuesto, lo que lo hace más reactivo en las reacciones de acoplamiento, mientras que el grupo formilo proporciona opciones adicionales de funcionalización .

Comparación Con Compuestos Similares

2-Formylphenylboronic acid: Lacks the chloro substituent, making it less reactive in certain coupling reactions.

4-Formylphenylboronic acid: The formyl group is positioned differently, affecting its reactivity and applications.

3-Formylphenylboronic acid: Similar to 2-formylphenylboronic acid but with the formyl group in the meta position.

Uniqueness: (2-Chloro-6-formylphenyl)boronic acid is unique due to the presence of both chloro and formyl groups, which enhance its reactivity and versatility in organic synthesis. The chloro group increases the compound’s electrophilicity, making it more reactive in coupling reactions, while the formyl group provides additional functionalization options .

Propiedades

Fórmula molecular |

C7H6BClO3 |

|---|---|

Peso molecular |

184.39 g/mol |

Nombre IUPAC |

(2-chloro-6-formylphenyl)boronic acid |

InChI |

InChI=1S/C7H6BClO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4,11-12H |

Clave InChI |

GJILNQSDSPVHPO-UHFFFAOYSA-N |

SMILES canónico |

B(C1=C(C=CC=C1Cl)C=O)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline](/img/structure/B12516811.png)

![4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12516825.png)

![2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B12516837.png)

![(R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine](/img/structure/B12516843.png)

![(NE)-N-(2-methyl-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B12516850.png)